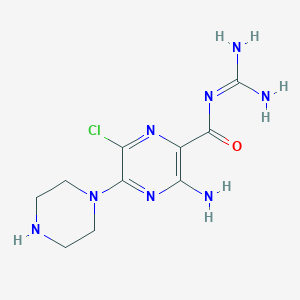

N(5)-Piperazine-amiloride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

127628-91-5 |

|---|---|

Molecular Formula |

C10H15ClN8O |

Molecular Weight |

298.73 g/mol |

IUPAC Name |

3-amino-6-chloro-N-(diaminomethylidene)-5-piperazin-1-ylpyrazine-2-carboxamide |

InChI |

InChI=1S/C10H15ClN8O/c11-6-8(19-3-1-15-2-4-19)17-7(12)5(16-6)9(20)18-10(13)14/h15H,1-4H2,(H2,12,17)(H4,13,14,18,20) |

InChI Key |

OJANHPFPUXFRED-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |

Canonical SMILES |

C1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |

Other CAS No. |

127628-91-5 |

Synonyms |

5-PZA N(5)-piperazine-amiloride N(5)-piperazinylamiloride |

Origin of Product |

United States |

Synthetic Methodologies for N 5 Piperazine Amiloride and Its Analogs

General Synthetic Strategies for Amiloride (B1667095) Derivatives

The synthesis of amiloride derivatives, especially those substituted at the C(5) position, typically follows a concise and well-established pathway. The common starting material for these syntheses is a commercially available pyrazine (B50134) scaffold, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. nih.gov This compound serves as a versatile precursor for a wide range of amiloride analogs.

The general synthetic route can be broken down into two primary steps:

Nucleophilic Aromatic Substitution: The first step involves a nucleophilic aromatic substitution reaction. The chlorine atom at the C(5) position of the pyrazine ring is displaced by a primary or secondary amine. nih.gov This reaction is a cornerstone of creating diversity at this position, allowing for the introduction of various functional groups. The reaction of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate with an amine, such as hexamethyleneimine, yields the corresponding 5-substituted methyl ester intermediate. nih.gov This substitution is a key step that allows for the exploration of structure-activity relationships by varying the amine used. nih.gov

Guanidinylation: The second step is the conversion of the methyl ester group into an acyl guanidine (B92328). nih.gov This is typically achieved through a guanidinylation procedure, which completes the synthesis of the amiloride analog. This transformation is critical as the guanidinium (B1211019) group is a key pharmacophore of amiloride and its derivatives.

This two-step strategy provides a straightforward and efficient route to a combinatorial library of C(5)-substituted amiloride derivatives. nih.gov While this is the primary pathway for C(5) modifications, other strategies exist for modifying other parts of the amiloride scaffold, such as palladium-catalyzed cross-coupling reactions for C(6) substitutions. nih.gov

Specific Approaches for Incorporating Piperazine (B1678402) Moieties at the N(5) Position

The general synthetic strategy for amiloride derivatives is directly applicable to the synthesis of N(5)-piperazine-amiloride. To incorporate a piperazine moiety at the N(5) position, piperazine is used as the secondary amine in the initial nucleophilic aromatic substitution step.

The synthesis proceeds as follows:

Step 1: Formation of the C(5)-Substituted Intermediate: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is reacted with piperazine. In this reaction, one of the nitrogen atoms of the piperazine ring acts as the nucleophile, attacking the C(5) position of the pyrazine ring and displacing the chloride ion. This results in the formation of the intermediate, methyl 3-amino-6-chloro-5-(piperazin-1-yl)pyrazine-2-carboxylate.

Step 2: Guanidinylation: The resulting intermediate is then subjected to guanidinylation. This step converts the methyl ester at the C(2) position into the characteristic acylguanidine group of amiloride, yielding the final product, this compound. nih.gov

This specific application of the general synthetic pathway has been utilized to create this compound and other related analogs for various research purposes, including the development of photoactivatable probes. nih.gov The modular nature of this synthesis allows for the use of substituted piperazines to further explore the chemical space and refine the properties of the resulting compounds.

Optimization of Reaction Conditions and Yields in Analog Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing this compound and its analogs to ensure efficient and high-yielding processes. Research in this area focuses on refining both the nucleophilic substitution and the guanidinylation steps.

For the nucleophilic aromatic substitution at the C(5) position, the reaction conditions are often optimized to achieve moderate to high yields of the substituted intermediates. nih.gov Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. The goal is to maximize the displacement of the chloride ion while minimizing side reactions.

Significant efforts have also been directed towards optimizing the guanidinylation step. For instance, a revised, simpler guanidinylation procedure has been developed that allows for multiple reactions to be performed in parallel. nih.gov This optimized method involves using a 2M solution of guanidine that can be stored under nitrogen, enhancing the practicality and throughput of the synthesis. nih.gov

The table below summarizes the yields for the synthesis of various C(5)-substituted amiloride intermediates, illustrating the effectiveness of the optimized synthetic protocols.

| Amine Used | Resulting Intermediate | Yield | Reference |

| Hexamethyleneimine | Methyl 5-(azepan-1-yl)-3-amino-6-chloropyrazine-2-carboxylate | Not specified | nih.gov |

| Various primary and secondary amines | C(5)-substituted intermediates 3a–n | Moderate to high | nih.gov |

Furthermore, the choice of catalytic systems for other modifications of the amiloride scaffold, such as the use of palladium catalysts for Suzuki-Miyaura cross-coupling reactions at the C(6) position, demonstrates the application of modern synthetic methods to produce amiloride analogs efficiently. nih.gov These optimization strategies are essential for the successful development of libraries of amiloride derivatives for screening and further investigation. nih.govrsc.org

Structure Activity Relationship Sar Studies of N 5 Piperazine Amiloride Analogs

Impact of N(5)-Piperazine Moiety on Target Binding and Efficacy

Role of Substituents at Position-5 of the Pyrazine (B50134) Ring

Substitutions at the 5-amino group of the amiloride (B1667095) scaffold have a significant impact on the biological activity of the resulting analogs. Research has shown that replacing one or both of the hydrogen atoms on the 5-amino nitrogen with various substituents can dramatically alter the potency and selectivity of these compounds. For instance, the introduction of alkyl or alkylaryl substituents at the 5-NH2 group has been a key strategy in the development of potent inhibitors of the Na+/H+ exchanger (NHE). mdpi.comnih.gov Generally, dialkyl amines tend to exhibit higher potency compared to their monoalkyl-substituted counterparts. mdpi.com

The nature of the substituent at the 5-amino nitrogen plays a crucial role in determining the compound's efficacy. The substitution of this amino group with hydrogen or chlorine has been found to decrease the on-rate and increase the off-rate of Na+ channel blocking, rendering these analogs weaker inhibitors than amiloride. core.ac.uk This is attributed to the electron-donating nature of the 5-amino group, which is thought to stabilize the drug-receptor complex by increasing the electron density of the ligand. core.ac.uk In contrast, introducing hydrophobic substituents on the 5-amino group has been shown to enhance antifungal activity. researchgate.netfrontiersin.org

The size and character of the substituent are critical. For example, replacing one of the 5-amino hydrogens with ethyl, butyl, hexyl, or phenyl groups leads to an increase in drug potency. core.ac.uk The potency is further enhanced when both hydrogens are replaced with alkyl groups, with a maximum effect observed when the total number of substituted carbons reaches six. core.ac.uk Analogs with larger hydrophobic groups at position 5, such as 5-(N,N-dimethyl)-amiloride (DMA) and 5-(N-ethyl-N-isopropyl)-amiloride (EIPA), have shown altered affinity for different types of ion channels. biologists.comoup.com

| Analog | Substitution at Position 5 | Target | Effect | Reference |

| DMA | N,N-dimethyl | Lobster Olfactory Receptor Neurons | Inhibition (IC50 = 480 µM) | oup.com |

| EIPA | N-ethyl-N-isopropyl | Lobster Olfactory Receptor Neurons | Inhibition (IC50 = 28 µM) | oup.com |

| MIA | N-methyl-N-isobutyl | Lobster Olfactory Receptor Neurons | Inhibition (IC50 = 22 µM) | oup.com |

| HMA | N,N-hexamethylene | Lobster Olfactory Receptor Neurons | Inhibition (IC50 = 15 µM) | oup.com |

| Amiloride Analogs | Alkyl or Alkenyl groups | Na+/H+ Exchanger | Up to 140 times more potent than amiloride | nih.gov |

Influence of Lipophilic Character on Biological Activities

The lipophilicity of substituents at the N(5)-position is a key determinant of the biological activity of amiloride analogs. An increase in the lipophilic character of the substituent often correlates with enhanced inhibitory activity against various targets. biologists.com This is because more lipophilic groups can better anchor the drug to hydrophobic residues within the binding pocket of the target protein. core.ac.uk

Studies have demonstrated that hydrophobic substitutions on the 5-amino group lead to improvements in antifungal activity. researchgate.netfrontiersin.org For instance, the antifungal activity of 5-(N,N-hexamethylene)amiloride (HMA) is attributed to its hydrophobic substituent at the 5-amino group, as derivatives with bulky polar substitutions show no activity. researchgate.net This suggests that lipophilicity at this position is a critical factor for this specific biological effect.

The relationship between lipophilicity and activity is not always linear and can be target-dependent. While increased lipophilicity is often associated with more effective inhibition of L-type Ca2+ channels and exchangers, the specific nature and size of the lipophilic group are crucial. biologists.com The lipophilic efficiency, a parameter that relates potency to lipophilicity, is considered an important factor in drug design, with optimal ranges suggested for promising drug candidates. nih.gov

Conformational Analysis and Receptor Interaction Dynamics

The three-dimensional conformation of N(5)-piperazine-amiloride analogs and their dynamic interactions with receptor binding sites are fundamental to their mechanism of action. Conformational analysis using techniques like molecular mechanics has been employed to develop receptor-interaction models. nih.gov These models help in understanding the spatial arrangement of the molecule required for optimal binding.

Studies have suggested that amiloride likely binds to ion channels in a planar conformation. researchgate.net The interaction is thought to involve the protonated guanidinium (B1211019) group forming a salt bridge and hydrogen bonds with the receptor. researchgate.net The dynamics of this interaction are crucial, with the on- and off-rate constants for channel blocking being influenced by the substituents on the pyrazine ring. researchgate.netnih.gov

The binding of amiloride analogs can induce conformational changes in the receptor. For example, allosteric modulators can alter the receptor's conformation, which in turn affects the binding of the primary ligand. universiteitleiden.nl The interaction between the ligand and the receptor is a dynamic process, often described in sequential steps of initial contact, recognition, and receptor activation. elifesciences.org Understanding these dynamics is essential for designing analogs with desired kinetic properties, such as longer residence times at the receptor, which can translate to improved efficacy.

Pyrazine Ring Modifications and Their Influence on Biological Activity

Effects of Substitutions at Position-6 of the Pyrazine Ring

Substitutions at position-6 of the pyrazine ring have a marked effect on the biological activity of amiloride analogs, primarily by influencing the duration of the drug-receptor interaction. The off-rate constant for blocking epithelial Na+ channels is particularly sensitive to the nature of the substituent at this position. researchgate.netnih.gov

Studies have shown that halo-substitutions at position-6 affect the off-rate constant in the order Cl < Br < I < F < H. researchgate.netnih.gov The duration of the block is longer when the substituent at position-6 is more electronegative, suggesting that this substituent binds to the receptor through its electronegativity. nih.gov Replacing the chlorine atom with a hydrogen atom significantly increases the off-rate, thereby reducing the inhibitory potency. researchgate.netscispace.com In contrast, the on-rate constant is generally not affected by substitutions at this position. researchgate.netnih.gov

| Substitution at Position 6 | Relative Off-Rate Constant (koff) | Impact on Blocking Duration | Reference |

| Cl | Lowest | Longest | researchgate.netnih.gov |

| Br | Higher than Cl | Shorter than Cl | researchgate.netnih.gov |

| I | Higher than Br | Shorter than Br | researchgate.netnih.gov |

| F | Higher than I | Shorter than I | researchgate.netnih.gov |

| H | Highest | Shortest | researchgate.netnih.gov |

For other biological targets, such as monoamine oxidase, halogen substituents at carbon-6 increase the inhibitory constants for both type A and type B enzymes in the sequence I < Br < Cl < F. nih.gov This indicates that the nature of the interaction at position-6 can vary depending on the specific receptor.

Interplay Between N(5) and Other Pyrazine Ring Substitutions

The biological activity of amiloride analogs is often determined by the combined effects of substitutions at both the N(5) and other positions on the pyrazine ring, particularly position-6. The interplay between these substituents can be complex and synergistic.

The 5-amino group, being an electron donor, can stabilize the binding of the analog by increasing the electron density on the ligand at position-6. nih.gov When the 5-amino group is replaced by a less electron-donating group like hydrogen or chlorine, it affects both the on-rate and the off-rate of channel blocking. nih.gov This dual effect is thought to arise from a decrease in electronic charge at more distant parts of the molecule, which reduces the on-rate, and a decrease in electron density at the 6-position, which increases the off-rate. nih.gov

Recent studies on analogs with substitutions at both the 5- and 6-positions have revealed new avenues for drug development. For example, screening of 6-(hetero)aryl substituted amiloride and HMA analogs has identified compounds with significant antifungal activity. frontiersin.org Specifically, a series of 6-(2-benzofuran) analogs of HMA showed increased activity against Cryptococcus neoformans. frontiersin.org Similarly, strong inhibition of the Na+/H+ exchanger was observed for 5-substituted 6-(4-CF3-phenyl) derivatives, with the 5-pyrrolidine analog showing the highest activity among those tested. mdpi.com These findings highlight the importance of optimizing substitutions at both positions to achieve high potency and selectivity for a given biological target.

SAR Related to Specific Molecular Targets (e.g., Ion Channels, Receptors)

The versatility of the amiloride scaffold allows for modifications at several positions, primarily on the pyrazine ring, which can tune the compound's selectivity and potency for various molecular targets. nih.govcdnsciencepub.com The N(5)-position, where the piperazine (B1678402) group is attached in this compound, is a key site for such modifications.

Na+/H+ Exchangers (NHE)

The Na+/H+ exchanger, particularly isoform 1 (NHE1), is a major target of amiloride analogs. SAR studies have revealed that the 5-amino position can accommodate a wide range of substituents, significantly influencing potency. mdpi.comnih.gov

5-Position Substitutions: Introducing alkyl or alkenyl groups at the 5-amino position can generate compounds up to 140 times more potent than amiloride at inhibiting the Na+/H+ exchanger. nih.gov Generally, dialkyl amine substitutions at this position result in higher potency compared to monoalkyl-substituted compounds. mdpi.comnih.gov Lipophilic substituents at the C(5) position have been shown to be important in promoting cytotoxicity, likely by enhancing access to intracellular targets. biorxiv.orgresearchgate.net Analogs such as 5-(N,N-hexamethylene)amiloride (HMA) and 5-(N-ethyl-N-isopropyl)amiloride (EIPA) are well-known potent inhibitors of NHE1. mdpi.comnih.gov

6-Position Substitutions: Modifications at the 6-position also impact activity. Moderate improvements in potency (up to 5-fold) have been observed with increasing halogen size at this position. mdpi.com

| Analog/Modification | Position of Modification | Effect on NHE1 Inhibition | Reference |

|---|---|---|---|

| Guanidinium Substitution | Guanidinium Group | Essential for activity; substitution leads to inactive compounds. | nih.govmdpi.com |

| Alkyl/Alkenyl Substitution | 5-Amino Group | Increased potency (up to 140x amiloride). | nih.gov |

| Dialkyl vs. Monoalkyl Substitution | 5-Amino Group | Dialkyl amines generally confer higher potency. | mdpi.comnih.gov |

| HMA and EIPA | 5-Amino Group | Active and potent inhibitors. | mdpi.comnih.gov |

| Halogen Substitution | 6-Position | Moderate potency increase with halogen size (up to 5x). | mdpi.com |

Epithelial Sodium Channel (ENaC)

Amiloride's primary clinical use as a diuretic stems from its blockade of the epithelial sodium channel (ENaC). wikipedia.orgoup.com SAR for ENaC inhibition is distinct from that for NHE.

5-Position Substitutions: In stark contrast to NHE, substitutions at the 5-amino group tend to diminish or abolish ENaC inhibitory activity. researchgate.netfrontiersin.org This property is often exploited to design NHE-selective inhibitors with reduced diuretic side effects. frontiersin.orgescholarship.org

6-Position Substitutions: The substituent at the 6-position of the pyrazine ring is a critical determinant of the duration of the channel block. researchgate.netnih.gov The off-rate constant for the blocking action increases in the order of halo-substitutions: Cl < Br < I < F < H. researchgate.netnih.gov This suggests that a more electronegative substituent at this position leads to a longer-lasting block by binding more tightly to a receptor site within the channel. researchgate.netnih.gov The 5-amino group acts to stabilize this interaction by increasing the electron density on the 6-position ligand. researchgate.netnih.gov

2-Position Side-Chain: Hydrophobic extensions of the acyl side chain at the 2-position, as seen in the analog benzamil (B1198395), increase the stability of the drug-channel complex, thereby lowering the off-rate and increasing blocking potency. nih.gov

| Analog/Modification | Position of Modification | Effect on ENaC Blockade | Reference |

|---|---|---|---|

| Substitution (e.g., HMA) | 5-Amino Group | Generally reduces or abolishes activity. | mdpi.comfrontiersin.org |

| Halo-substitutions (Cl, Br, I) | 6-Position | Controls duration of block; more electronegative groups increase duration. | researchgate.netnih.gov |

| Hydrophobic Chain Elongation (e.g., Benzamil) | 2-Position Side Chain | Increases stability of blocking complex, enhancing potency. | nih.gov |

Other Molecular Targets

The structural plasticity of amiloride has led to the identification of analogs active against other targets relevant to diseases like cancer and pain.

Urokinase Plasminogen Activator (uPA): This serine protease is a target in cancer therapy. SAR studies on 6-substituted HMA analogs revealed that attaching (hetero)aryl groups at the 6-position could yield inhibitors with nanomolar potency and high selectivity for uPA. nih.govnih.gov Screening of compound libraries has successfully identified dual uPA/NHE1 inhibitors as well as highly selective single-target inhibitors. For example, a pyrimidine-substituted HMA analog showed strong dual activity, while a methoxypyrimidine derivative was remarkably selective for uPA. mdpi.comnih.gov

Acid-Sensing Ion Channels (ASICs): These channels are implicated in pain perception. A screen of amiloride analogs identified 6-iodoamiloride (B1230409) as a potent ASIC1 inhibitor, significantly more active than amiloride itself. biorxiv.org For this target class, SAR at the 6-position of the pyrazine core was relatively flat for a diverse range of (het)aryl analogs. biorxiv.org Unlike with NHE, additional substitution at the 5-position on top of a 6-substituted analog tended to decrease activity against ASICs. biorxiv.org

| Target | Analog/Modification | Position of Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| uPA | (Hetero)aryl Substitution | 6-Position | Can lead to low nanomolar potency and high selectivity. | nih.govnih.gov |

| uPA | Methoxypyrimidine Substitution | 6-Position | Conferred high selectivity for uPA over NHE1. | mdpi.com |

| ASIC1 | Iodo Substitution | 6-Position | Identified 6-iodoamiloride as a potent inhibitor. | biorxiv.org |

| ASICs | (Cyclo)alkyl Substitution | 5-Position | Decreased activity in 6-substituted analogs. | biorxiv.org |

Molecular Mechanisms and Pharmacological Targets of N 5 Piperazine Amiloride Analogs

Ion Channel Modulation

The primary mechanism of action for many N(5)-piperazine-amiloride analogs involves the modulation of various ion channels, which are critical for numerous physiological processes. These compounds have been shown to interact with epithelial sodium channels (ENaC), sodium-hydrogen exchangers (NHEs), sodium-calcium exchangers (NCX), acid-sensing ion channels (ASICs), and other ion channels.

Epithelial Sodium Channels (ENaC) Inhibition

Epithelial sodium channels (ENaC) are crucial for sodium reabsorption in epithelial tissues, playing a key role in blood pressure regulation and fluid balance. nih.govmdpi.com Amiloride (B1667095) itself is a known inhibitor of ENaC. nih.govmdpi.com this compound analogs also exhibit inhibitory effects on ENaC, although the potency can vary depending on the specific substitutions. uni-muenster.de

The structure of ENaC is believed to be a trimer, and while the exact stoichiometry is still debated, it is generally accepted that it consists of α, β, and γ subunits. uni-muenster.debiorxiv.org The α-subunit alone can form a functional channel, while the β and γ subunits have regulatory functions. uni-muenster.de The δ-subunit can also form amiloride-sensitive channels. uni-muenster.de

The inhibitory action of amiloride and its analogs is thought to occur via an open-channel block mechanism, where the molecule physically occludes the channel pore. biorxiv.org The sensitivity to amiloride and its derivatives is not limited to mammalian ENaCs and has been observed in related channels in invertebrates. biorxiv.org

| Compound | Target | Action | IC50 | Reference |

| Amiloride | ENaC | Inhibition | ~0.1 µM | uni-muenster.de |

| Benzamil (B1198395) | ENaC | Inhibition | ~10 nM | ulisboa.pt |

| Phenamil (B1679778) | ENaC | Inhibition | - | uni-muenster.de |

Interactive Data Table: This table summarizes the inhibitory activity of select amiloride analogs on ENaC.

Sodium-Hydrogen Exchangers (NHEs) Inhibition

Sodium-hydrogen exchangers (NHEs) are a family of membrane proteins that regulate intracellular pH, cell volume, and sodium levels. scbt.commdpi.com Several isoforms of NHE have been identified, with NHE1 being the most ubiquitous. mdpi.comahajournals.org this compound analogs, particularly those with bulky substituents at the 5-amino position, are potent inhibitors of NHEs. nih.govmdpi.com

The inhibition of NHE1 by compounds like 5-(N-ethyl-N-isopropyl)amiloride (EIPA) has been studied in various contexts, including cancer and ischemia. nih.govnih.gov For instance, EIPA has been shown to suppress the migration and invasion of hepatocellular carcinoma cells under hypoxic conditions. nih.gov The structure-activity relationship for NHE inhibition indicates that while the 5-NH2 group tolerates a range of substituents, the 2-position acylguanidine is essential for activity. mdpi.com

Second and third-generation NHE1 inhibitors, such as cariporide (B1668443) and rimeporide, were developed to improve potency and selectivity over amiloride derivatives. ahajournals.orgacs.org

| Compound | Target Isoform | Action | Ki | Reference |

| 5-(N-methyl-N-propyl)amiloride (MPA) | NHE1 | Inhibition | 0.08 µM | nih.gov |

| 5-(N-methyl-N-propyl)amiloride (MPA) | NHE2 | Inhibition | 0.5 µM | nih.gov |

| 5-(N-methyl-N-propyl)amiloride (MPA) | NHE3 | Inhibition | 10 µM | nih.gov |

| HOE694 | NHE1 | Inhibition | 0.16 µM | nih.gov |

| HOE694 | NHE2 | Inhibition | 5 µM | nih.gov |

| HOE694 | NHE3 | Inhibition | 650 µM | nih.gov |

Interactive Data Table: This table displays the inhibitory constants (Ki) of various amiloride analogs against different NHE isoforms.

Sodium-Calcium Exchangers (NCX) Modulation and Isoform Specificity

The sodium-calcium exchanger (NCX) is a key regulator of intracellular calcium homeostasis and operates in both a forward (Ca2+ efflux) and reverse (Ca2+ influx) mode. nih.govresearchgate.net There are three main isoforms: NCX1, NCX2, and NCX3. nih.gov Amiloride and its derivatives have been shown to modulate NCX activity. oup.comnih.gov

Research has focused on developing isoform-specific modulators of NCX. For example, novel benzodiazepinone derivatives have been synthesized and screened for their effects on NCX1 and NCX3. nih.govacs.org One such compound was found to inhibit the reverse mode of NCX1, while another enhanced the activity of both NCX1 and NCX3. nih.govacs.org This highlights the potential for developing compounds with high isoform specificity.

The modulation of NCX by these analogs can have significant physiological consequences. For instance, in the context of ischemia, where intracellular Ca2+ levels are elevated, modulating NCX activity could be a therapeutic strategy. nih.gov

| Compound | Target Isoform | Action | EC50 / IC50 | Reference |

| Compound 14 | NCX1 (reverse mode) | Activation | EC50 = 3.5 nM | nih.govacs.org |

| Compound 14 | NCX3 (reverse mode) | Activation | EC50 = 2 µM | nih.govacs.org |

| Compound 4 | NCX1 (reverse mode) | Inhibition | IC50 = 10 µM | nih.govacs.org |

Interactive Data Table: This table presents the activity of specific compounds on different NCX isoforms.

Acid-Sensing Ion Channels (ASICs) Interaction

Acid-sensing ion channels (ASICs) are proton-gated cation channels belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. nih.govfrontiersin.org They are involved in various physiological and pathological processes, including pain sensation and neuronal signaling. biorxiv.orgresearchgate.net Amiloride and its analogs are known non-selective inhibitors of ASICs. nih.govbiorxiv.org

The potency of amiloride analogs as ASIC inhibitors varies depending on their chemical structure. nih.govnih.gov For instance, the addition of a benzyl (B1604629) group to the terminal guanidinyl group enhances inhibitory activity on ASIC1a, while bulky groups at the 5-amino position can slightly decrease activity. nih.govnih.gov Benzamil has been identified as a particularly potent ASIC1a inhibitor. nih.govnih.gov

Interestingly, amiloride can also have a paradoxical potentiating effect on ASIC3 currents under certain conditions, suggesting multiple binding sites and complex interactions with the channel. frontiersin.org

| Compound | Target Isoform | Action | IC50 (µM) | Reference |

| Benzamil | ASIC1a | Inhibition | 2.40 | nih.gov |

| Phenamil | ASIC1a | Inhibition | 8.95 | nih.gov |

| 5-(N,N-dimethyl)amiloride (DMA) | ASIC1a | Inhibition | 10.68 | nih.gov |

| Amiloride | ASIC1a | Inhibition | 13.82 | nih.gov |

| 5-(N,N-hexamethylene)amiloride (HMA) | ASIC1a | Inhibition | 20.07 | nih.gov |

| 5-(N-methyl-N-isopropyl)amiloride (MIA) | ASIC1a | Inhibition | 20.76 | nih.gov |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | ASIC1a | Inhibition | 20.78 | nih.gov |

| 6-iodoamiloride (B1230409) | hASIC1 | Inhibition | 0.088 | biorxiv.org |

Interactive Data Table: This table shows the half-maximal inhibitory concentrations (IC50) of various amiloride analogs on ASIC1a.

Other Ion Channels (e.g., Cyclic GMP-gated cation channels, Voltage-dependent Ca2+ channels)

Beyond the major targets discussed above, this compound analogs have been shown to interact with other ion channels. For example, amiloride itself has been reported to selectively block the low-threshold (T-type) voltage-gated calcium channel. nih.gov This selective blockade could be instrumental in understanding the physiological role of T-type calcium channels. nih.gov

Furthermore, some amiloride derivatives have been found to inhibit odorant-evoked activity in lobster olfactory receptor neurons, potentially by targeting a transient receptor potential (TRP) channel. oup.com The potency of these derivatives in this system varies, with compounds like 5-(N,N-hexamethylene)amiloride (HMA) being particularly effective. oup.com

Receptor and Enzyme Interactions

While the primary focus of research on this compound analogs has been on ion channels, there is also evidence of their interaction with certain receptors and enzymes.

For instance, 5-(N,N-hexamethylene)amiloride (HMA) has been shown to be a selective antagonist for human P2X(7) receptors over rat P2X(7) receptors, and it can potentiate responses at mouse P2X(7) receptors. nih.gov This highlights the species-specific effects of these compounds.

In terms of enzyme interactions, amiloride and its analogs, including 5-(N,N-dimethyl)amiloride (DMA) and 5-(N-ethyl-N-isopropyl)amiloride (EIA), have been found to inhibit the Na+/K+-transporting ATPase. nih.gov This inhibition was shown to be direct and reversible. nih.gov Additionally, these compounds can inhibit Na+-coupled alanine (B10760859) transport in hepatocytes. nih.gov

Urokinase Plasminogen Activator (uPA) Inhibition

Amiloride, a potassium-sparing diuretic, is known to exhibit off-target effects, including the inhibition of the urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis. nih.govnih.gov uPA converts the zymogen plasminogen into the active enzyme plasmin, which plays a crucial role in the degradation of the extracellular matrix, a key step in tumor cell invasion. drugbank.comscispace.com Amiloride competitively inhibits uPA with a Ki (inhibition constant) of 7 µM. nih.govnih.gov

Research into amiloride analogs has sought to optimize this uPA-inhibitory activity. Structure-activity relationship studies have revealed that substitutions at the 5-position of the pyrazine (B50134) ring can significantly enhance potency. For instance, well-studied 5-substituted analogs such as ethylisopropyl amiloride (EIPA) and hexamethylene amiloride (HMA) are approximately twice as potent as amiloride in inhibiting uPA. nih.govuow.edu.au Further modifications, particularly the introduction of 6-substituted HMA analogs, have led to the discovery of compounds with nanomolar potency against uPA and high selectivity over other related proteases. otago.ac.nznih.gov These potent analogs demonstrate significant anti-metastatic effects in preclinical cancer models. otago.ac.nznih.gov The inhibitory mechanism of these analogs often involves increased occupancy of uPA's S1β subsite by the appended substituents. nih.gov Given that this compound features a substitution at this key 5-position, it is positioned within this class of potentially potent uPA inhibitors.

Recent studies have further highlighted the therapeutic potential of uPA inhibition by amiloride, showing it can reduce urokinase/plasminogen-driven intratubular complement activation in the context of glomerular proteinuria, suggesting a role in mitigating kidney inflammation. nih.gov

Table 1: uPA Inhibitory Activity of Amiloride and Analogs

| Compound | uPA Inhibition (Ki or IC50) | Selectivity | Reference(s) |

|---|---|---|---|

| Amiloride | Ki = 7 µM | Moderate | nih.gov |

| Ethylisopropyl amiloride (EIPA) | ~2-fold more potent than amiloride | Moderate | nih.gov |

| Hexamethylene amiloride (HMA) | ~2-fold more potent than amiloride | Moderate | nih.gov |

| 6-substituted HMA analogs | Nanomolar range | High vs. other serine proteases | otago.ac.nz |

| Pyrimidine-substituted HMA analog (24) | IC50 = 175 nM | Dual uPA/NHE1 inhibitor | mdpi.com |

GABAA Receptor Antagonism by Piperazine (B1678402) Derivatives

The piperazine moiety, a core component of this compound, is a well-established pharmacophore in neuropharmacology. Various piperazine derivatives have been shown to act as antagonists at the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govuu.nl This antagonism can lead to increased neuronal excitability and may contribute to the psychoactive profiles of these compounds. nih.gov

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Potentiation by N-Aryl Piperazines

N-aryl piperazines have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5). nih.govebi.ac.uk mGlu5 PAMs enhance the receptor's response to its endogenous ligand, glutamate, and represent a promising therapeutic strategy for conditions like schizophrenia. nih.govresearchgate.net

Interestingly, the N-aryl piperazine chemotype can act as a "molecular switch"; depending on the amide substituent, these compounds can function as either a PAM or a negative allosteric modulator (NAM). nih.govebi.ac.uk For example, a rapidly optimized PAM, VU0364289 (2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile), was found to be potent and specific for the rat mGlu5 receptor and showed efficacy in a rodent model predictive of anti-psychotic activity. ijrrjournal.comnih.gov These PAMs bind to a common allosteric site on the mGlu5 receptor, inducing conformational changes that potentiate the glutamate response. ijrrjournal.comacs.org

Serotonin (B10506) 5-HT1A Receptor Binding Affinity

The arylpiperazine structure is a classic pharmacophore for high-affinity ligands of the serotonin 5-HT1A receptor. nih.gov N4-substitution of the piperazine ring is a key strategy to enhance affinity for 5-HT1A sites. nih.gov A wide array of derivatives have been synthesized and evaluated, demonstrating that the nature of both the aryl group and the N4-substituent are critical for high-affinity binding.

For instance, derivatives where the aryl group is a 2-methoxyphenyl moiety and the N4-substituent is a four-carbon chain terminating in a phthalimido or benzamido group exhibit high affinity. nih.gov One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, displays a Ki value of 0.6 nM, which is a higher affinity than serotonin itself. nih.gov Other modifications, such as incorporating cage-like structures like adamantanamine, have also yielded highly selective ligands with nanomolar binding constants. mdpi.com The development of piperazine derivatives continues to yield compounds with strong affinity for the 5-HT1A receptor, with some showing Ki values as low as 0.57 nM. tandfonline.comsemanticscholar.org

Table 2: 5-HT1A Receptor Binding Affinities of Piperazine Derivatives

| Compound | 5-HT1A Binding Affinity (Ki) | Reference(s) |

|---|---|---|

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 0.6 nM | nih.gov |

| Compound 2a (cis-bicyclo[3.3.0]octane derivative) | 0.12 - 0.63 nM | nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 1.2 nM | mdpi.com |

| Compound 6a (piperazine derivative) | 1.28 nM | tandfonline.com |

Dopamine (B1211576) D2/D3 Receptor Agonism/Antagonism by Piperazine Derivatives

The 1,4-disubstituted aromatic piperazine is a privileged scaffold for ligands targeting D2-like (D2, D3, D4) dopamine receptors. nih.gov These receptors are crucial targets for antipsychotic medications. Due to the high homology between D2 and D3 receptors, achieving subtype selectivity is a significant challenge in drug design. nih.govacs.org

Piperazine derivatives have been developed as both antagonists and partial agonists for D2 and D3 receptors. nih.govacs.org Structure-activity relationship studies show that the aromatic group at one end of the piperazine and a lipophilic moiety at the other, connected by a linker, are key determinants of affinity and selectivity. nih.govmdpi.com For example, a series of 1,4-disubstituted piperazine-based compounds synthesized via a split-Ugi reaction yielded ligands with significant D2 receptor affinity, with Ki values as high as 53 nM. nih.gov Other research has focused on developing D3-selective antagonists by modifying the piperazine scaffold, leading to compounds with over 150-fold selectivity for D3 over D2 receptors. nih.govacs.org The functional activity of these compounds can vary, with many displaying antagonist properties in functional assays, inhibiting agonist-induced signaling. acs.org

Intracellular Signaling Pathway Modulation

NF-κB Pathway Inhibition and Proinflammatory Cytokine Biosynthesis Regulation

The amiloride component of this compound confers activity related to the modulation of key inflammatory signaling pathways. Amiloride and its analog HMA have been shown to suppress the biosynthesis of proinflammatory cytokines, such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α, induced by lipopolysaccharide (LPS). nih.govatsjournals.orgatsjournals.orgdundee.ac.uk This anti-inflammatory effect is mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govatsjournals.org

NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB-α. Upon stimulation by LPS, IκB-α is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. atsjournals.orgatsjournals.org

Amiloride and HMA interfere with this process by suppressing the LPS-mediated phosphorylation of IκB-α. nih.govatsjournals.org This prevents the degradation of IκB-α, leading to its accumulation in the cytoplasm and thereby blocking the nuclear translocation of NF-κB subunits. nih.govatsjournals.orgatsjournals.org Consequently, the DNA-binding activity of NF-κB is inhibited, leading to a downregulation of proinflammatory cytokine production. nih.govatsjournals.org Interestingly, this action is associated with an upregulation of anti-inflammatory cytokines like IL-10, suggesting amiloride acts as a dual immunoregulator. nih.govatsjournals.org The piperazine moiety itself can also be incorporated into structures designed to inhibit NF-κB, suggesting a potential for synergistic or additive effects in a compound like this compound. nih.gov

Pre Clinical Pharmacological Investigations of N 5 Piperazine Amiloride Analogs

In Vitro Cellular Assays

The in vitro evaluation of amiloride (B1667095) analogs, including those with N(5)-piperazine and related substitutions, has revealed a diverse range of pharmacological activities. These laboratory-based studies are crucial for elucidating the mechanisms of action, identifying potential therapeutic applications, and guiding further drug development.

The cytotoxic potential of amiloride analogs has been investigated in various cell lines, particularly in the context of cancer research. Certain arylpiperazine derivatives have demonstrated cytotoxic activities against human prostate cancer cell lines, including PC-3, LNCaP, and DU145. mdpi.com However, these compounds also exhibited toxicity towards normal human prostate epithelial cells, highlighting the need for selective targeting. mdpi.com

A key mechanism implicated in the cytotoxicity of certain compounds is lysosomal membrane permeabilization (LMP). diva-portal.orgmdpi.com Lysosomes, acidic organelles rich in hydrolytic enzymes, are central to cellular degradation and homeostasis. diva-portal.orgmdpi.com Many pharmacological drugs, particularly those with lipophilic or amphiphilic properties and a basic chemical group, can become protonated and trapped within the acidic environment of lysosomes—a characteristic known as lysosomotropism. diva-portal.org This accumulation can destabilize the lysosomal membrane. researchgate.net The subsequent leakage of lysosomal contents, such as cathepsin proteases, into the cytosol is a potentially lethal event for the cell. diva-portal.orgmdpi.com

This process, known as lysosome-dependent cell death, can trigger apoptosis, a form of programmed cell death. researchgate.netnih.gov Depending on the stimulus and cell type, LMP can be an early, initiating event or a late-stage amplifier of the apoptotic signal. nih.gov While direct studies on N(5)-piperazine-amiloride are limited in this specific context, the chemical properties of amiloride analogs suggest that lysosomotropism and subsequent LMP could be a significant mechanism contributing to their observed cytotoxicity. For instance, studies with the antipsychotic drug perphenazine (B1679617) have shown it induces LMP, leading to cathepsin D release and apoptosis in hepatocytes. researchgate.net Similarly, certain nanoparticles have been shown to induce selective cytotoxicity in cancer cells, with their uptake mechanism being a critical factor. dovepress.com

Table 1: In Vitro Cytotoxicity of Select Arylpiperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Cell Line | Cytotoxic Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 8 | DU145 (Prostate Cancer) | 8.25 µM | mdpi.com |

| Compound 9 | LNCaP (Prostate Cancer) | < 5 µM | mdpi.com |

| Compound 15 | LNCaP (Prostate Cancer) | < 5 µM | mdpi.com |

Amiloride and its analogs are renowned for their interaction with various ion transport systems. The parent compound, amiloride, is a known inhibitor of the epithelial sodium channel (ENaC), which is fundamental to Na+ transport in epithelial tissues like the kidney and lungs. researchgate.netuni-muenster.dedrugbank.com However, amiloride is considered a promiscuous drug, also affecting Na+/H+ exchangers (NHEs), Na+/Ca2+ exchangers, and acid-sensing ion channels (ASICs). nih.govnih.govbiorxiv.org

Modifications to the amiloride structure, particularly at the 5-amino group, significantly alter its potency and selectivity. Substituting the hydrogen atoms at this position with bulky, hydrophobic groups, such as the hexamethylene group in 5-(N,N-hexamethylene)amiloride (HMA), dramatically increases inhibitory potency against NHEs while minimizing effects on ENaC. nih.govnih.govfrontiersin.org This structural change is critical as it reduces the risk of ENaC-mediated hyperkalemia (elevated potassium levels), a key side effect of amiloride's diuretic action. nih.govfrontiersin.org

Studies in various cell models have elucidated these differential effects. In rat fetal distal lung epithelial cells, amiloride was shown to block Na+ absorption. nih.gov Patch-clamp recordings from cultured kidney epithelial cells (A6) have directly demonstrated amiloride's effect on single Na+ channels, where it reduces the channel's mean open time. researchgate.net Investigations into a range of amiloride analogs revealed a clear structure-activity relationship for inhibiting ASIC1a, a proton-gated cation channel. The potency rank order was determined to be benzamil (B1198395) > phenamil (B1679778) > 5-(N,N-dimethyl)amiloride (DMA) > amiloride > HMA ≥ 5-(N-methyl-N-isopropyl)amiloride (MIA) > 5-(N-ethyl-N-isopropyl)amiloride (EIPA). nih.gov This indicates that substitutions on the terminal guanidinyl group (as in benzamil) enhance ASIC1a inhibition, whereas bulky groups at the 5-amino position slightly decrease it. nih.gov

Table 2: Inhibitory Activity of Amiloride Analogs on Different Ion Channels This table is interactive. You can sort and filter the data.

| Compound | Target Channel | Activity/Potency | Reference |

|---|---|---|---|

| Amiloride | ENaC | Potent Inhibitor (K₁/₂ ~ 0.1 µM) | uni-muenster.de |

| HMA | NHEs | Strong activity | nih.govnih.gov |

| HMA | ENaC | Minimal inhibitory effects | nih.govnih.gov |

| Benzamil | ASIC1a | Most potent inhibitor among tested analogs | nih.gov |

| EIPA | ASIC1a | Less potent inhibitor than amiloride | nih.gov |

| 6-Iodoamiloride (B1230409) | hASIC1 | IC₅₀ 88 nM (cf. Amiloride IC₅₀ 1.7 µM) | biorxiv.org |

While specific research on the modulation of TWIK-related potassium (TREK) channel transcription by this compound analogs is not extensively documented in the available literature, the broader effects of these compounds on gene expression are recognized. Amiloride analogs can influence signaling pathways that culminate in altered gene transcription.

A notable example is the impact on the nuclear factor kappa B (NF-κB) signaling pathway. atsjournals.orgatsjournals.org In studies using alveolar epithelial cells, amiloride and its analog HMA were found to blockade the degradation of IκB-α, an inhibitor of NF-κB. atsjournals.org This action prevents the nuclear translocation of NF-κB subunits, thereby reducing the DNA-binding activity of this key transcription factor and suppressing the expression of pro-inflammatory genes. atsjournals.orgatsjournals.org Concurrently, this process was associated with the upregulation of genes for anti-inflammatory cytokines like IL-10. atsjournals.org This demonstrates that amiloride analogs can act as dual immunomodulators at the genetic level, downregulating inflammatory gene expression while amplifying anti-inflammatory signals.

The anti-inflammatory properties of amiloride analogs have been demonstrated in various cell culture models. atsjournals.orgatsjournals.org A significant body of research focuses on their ability to modulate the production of cytokines, which are signaling proteins that orchestrate the inflammatory response.

In a key study, alveolar epithelial cells were exposed to lipopolysaccharide (LPS), a component of gram-negative bacteria that induces a strong inflammatory reaction. atsjournals.orgatsjournals.org Treatment with amiloride or HMA significantly reduced the secretion of pro-inflammatory cytokines, specifically interleukin (IL)-1β and tumor necrosis factor (TNF)-α, in a dose-dependent manner. atsjournals.org This inhibitory effect was coupled with an augmentation of the anti-inflammatory response, evidenced by the increased production of IL-6 and IL-10. atsjournals.orgatsjournals.org The mechanism underlying these effects was traced to the inhibition of the IκB-α/NF-κB signaling pathway, a central regulator of inflammatory gene expression. atsjournals.org Other studies have also pointed to the anti-inflammatory potential of various piperazine (B1678402) derivatives. biomedpharmajournal.orgpcbiochemres.com For instance, certain N-phenyl piperazine derivatives showed dose-dependent anti-inflammatory activity in a bovine serum albumin (BSA) denaturation assay. biomedpharmajournal.org

Table 3: Modulation of Cytokine Production by Amiloride and HMA in LPS-Stimulated Alveolar Epithelial Cells This table is interactive. You can sort and filter the data.

| Compound | Cytokine | Effect | Fold Change (Approx.) | Reference |

|---|---|---|---|---|

| Amiloride | IL-1β | Downregulation | - | atsjournals.org |

| Amiloride | TNF-α | Downregulation | - | atsjournals.org |

| Amiloride | IL-6 | Upregulation | ~4.2-fold increase | atsjournals.org |

| Amiloride | IL-10 | Upregulation | ~1.5-fold increase | atsjournals.org |

| HMA | IL-1β | Downregulation | - | atsjournals.org |

| HMA | TNF-α | Downregulation | - | atsjournals.org |

| HMA | IL-6 | Upregulation | ~2.5-fold increase | atsjournals.org |

| HMA | IL-10 | Upregulation | - | atsjournals.org |

A promising area of investigation for amiloride analogs is their potential as antifungal agents. nih.govfrontiersin.org While amiloride itself demonstrates poor activity against fungi like Cryptococcus neoformans, specific structural modifications have yielded analogs with significant antifungal properties. nih.govnih.gov

The key to this enhanced activity lies in substitutions at the 5-amino group of the pyrazine (B50134) ring. Structure-activity relationship (SAR) analyses have revealed that replacing the hydrogens with hydrophobic groups dramatically improves antifungal efficacy. nih.govfrontiersin.org The analog 5-(N,N-hexamethylene)amiloride (HMA) is a prime example, showing modest but robust dose-dependent growth inhibition against several fungal isolates, including Cryptococcus spp. and Candida spp. nih.govnih.govfrontiersin.org HMA is thought to exert its effects, at least in part, by inhibiting Na+/H+ exchangers, though other targets in fungal cells may exist. nih.gov

Further optimization of the HMA scaffold has led to even more potent compounds. Screening of 6-(hetero)aryl substituted HMA analogs identified compounds with up to a 16-fold increase in activity against C. neoformans. nih.govfrontiersin.org For example, a series of 6-(2-benzofuran)HMA analogs showed broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates. nih.govfrontiersin.org Additionally, HMA has been shown to act synergistically with several azole antifungal drugs, such as posaconazole (B62084) and voriconazole, potentially allowing for combination therapies that could reduce required drug concentrations and combat resistance. nih.gov

Table 4: Antifungal Activity of Amiloride and its Analogs This table is interactive. You can sort and filter the data.

| Compound | Fungal Species | Activity (MIC) | Reference |

|---|---|---|---|

| Amiloride | Cryptococcus neoformans | > 278 µM (>64 µg/ml) | nih.gov |

| HMA | Cryptococcus spp. | Modest MICs | nih.govnih.gov |

| HMA analog 9 (6-(2-benzofuran)) | Drug-resistant fungi | 16-32 µg/mL | nih.gov |

| HMA + Ravuconazole | Cryptococcus spp. | MIC of HMA: 3.2 µM to 26 µM | nih.gov |

In Vivo Animal Model Studies (Non-human)

Pre-clinical studies in non-human animal models have provided evidence for the therapeutic potential of amiloride and its analogs across a range of conditions. These studies are essential for understanding how the in vitro activities of these compounds translate to a complex biological system.

In a mouse model of pneumocystosis, caused by the fungus Pneumocystis murina, several piperazine-linked bisbenzamidine derivatives were evaluated. nih.govnih.gov Compounds that were highly active in vitro also significantly reduced the fungal burden in the lungs of immunosuppressed mice, with some compounds demonstrating improved survival compared to untreated controls. nih.govnih.gov For example, one highly efficacious compound resulted in a greater than 1,000-fold reduction in organism burden. nih.gov

The neuroprotective effects of amiloride analogs have been demonstrated in models of neurological injury and disease. In a mouse model of ischemic stroke (middle cerebral artery occlusion), the amiloride analogs benzamil and EIPA were shown to decrease the resulting infarct volume, with benzamil showing higher potency. nih.gov In a clinically relevant rat model of contusion spinal cord injury, daily administration of amiloride led to a significant improvement in hindlimb locomotor ability. nih.gov Furthermore, a piperazine derivative, cmp2, was tested in a 5xFAD mouse model of Alzheimer's disease, where it was found to improve both cognitive and motor functions. researchgate.net

The antiviral efficacy of related compounds has also been explored. Verdinexor, a nuclear export inhibitor, was shown to reduce pulmonary virus burden in mouse models of Influenza A virus infection. plos.org These diverse in vivo studies underscore the broad therapeutic potential of amiloride analogs and related piperazine-containing compounds, paving the way for further pre-clinical development.

Evaluation in Disease Models (e.g., Cystic Fibrosis, Multiple Myeloma, Epilepsy, Psychosis)

The therapeutic potential of this compound analogs and related compounds has been explored in a variety of preclinical disease models. These investigations aim to determine the efficacy of these compounds in treating conditions ranging from genetic disorders to various forms of cancer and neurological diseases.

Cystic Fibrosis

In the context of cystic fibrosis (CF), the primary therapeutic target for amiloride and its analogs is the epithelial sodium channel (ENaC). nih.gov The inhibition of ENaC in the airways is a strategy aimed at restoring mucus clearance. nih.gov Preclinical studies have evaluated second-generation amiloride analogs, such as benzamil and phenamil. nih.gov In vitro experiments using human and ovine bronchial epithelial cells demonstrated a potency rank order of benzamil > phenamil >> amiloride. nih.gov However, in subsequent in vivo pharmacodynamic studies in sheep, the greater potency of benzamil did not translate to a superior duration of effect compared to amiloride. nih.gov This was attributed to the rapid absorption of benzamil from the mucosal surface, which offset its higher potency. nih.gov These findings underscore the need for the development of third-generation ENaC blockers that possess both high potency and low absorption rates to be effective as an aerosol therapy for CF. nih.gov Research has also focused on identifying novel corrector and potentiator molecules for the cystic fibrosis transmembrane conductance regulator (CFTR), with some identified chemical scaffolds incorporating piperazine structures. semanticscholar.org

Multiple Myeloma

Amiloride itself has demonstrated potential as a therapeutic agent for multiple myeloma (MM). researchgate.net In vitro and ex vivo studies have shown its antimyeloma activity. researchgate.net Building on this, amiloride derivatives like 5-(N,N-hexamethylene)amiloride (HMA) have been investigated for their anticancer properties. researchgate.net While a significant portion of the research on HMA analogs has been directed towards solid tumors through the inhibition of targets like the urokinase plasminogen activator (uPA), the inherent cytotoxicity of amiloride derivatives towards tumor cells suggests their potential utility in hematological cancers such as multiple myeloma. researchgate.net The development of proteasome inhibitors, such as bortezomib, has been a cornerstone of MM therapy. nih.govmdpi.com Preclinical models have shown that combining proteasome inhibitors with other agents that induce cellular stress, like histone deacetylase 6 (HDAC6) inhibitors, can result in synergistic antitumor activity. nih.gov This opens up avenues for exploring amiloride analogs in combination therapy regimens for multiple myeloma.

Epilepsy

The evaluation of amiloride analogs in preclinical models of epilepsy is an emerging area of interest. The primary screening of new antiseizure drugs (ASDs) has traditionally utilized models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. nih.govnih.gov More recent strategies incorporate models of drug-resistant epilepsy to better predict clinical efficacy. scilit.com Amiloride is known to inhibit acid-sensing ion channels (ASICs), which are involved in various neurological conditions. mdpi.com Specifically, amiloride has been shown to block the neuronal proton-gated acid-sensing ion channel 1 (ASIC1). mdpi.com This channel is overexpressed in the lesions associated with multiple sclerosis, and its blockade by amiloride may confer neuroprotective effects. mdpi.com As ion channel modulation is a fundamental mechanism of action for many existing ASDs, the potential for specific amiloride analogs to exhibit antiseizure activity is a plausible hypothesis that warrants further preclinical investigation.

Psychosis

Direct preclinical evaluation of this compound analogs in models of psychosis is not extensively documented. Research into novel antipsychotic agents often involves animal models that assess the compound's effects on specific neurotransmitter systems, such as the dopaminergic and serotonergic pathways, or on behavioral phenotypes relevant to psychosis. While the known activity of amiloride on various ion channels could theoretically influence neuronal excitability and pathways implicated in psychosis, this remains a speculative area without direct preclinical evidence for this compound analogs.

Pharmacokinetic Profiling in Animal Species (e.g., Plasma Stability, Plasma Protein Binding, Caco-2 Cell Permeability)

The pharmacokinetic properties of novel compounds are critical determinants of their potential as therapeutic agents. A systematic evaluation of 6-(hetero)aryl-substituted matched pair analogs of amiloride and 5-(N,N-hexamethylene)amiloride (HMA) has been conducted to characterize their pharmacokinetic profiles in animal species. researchgate.net This included assessments of their stability in plasma, the extent of their binding to plasma proteins, and their permeability across intestinal cell monolayers. researchgate.net

Plasma Stability

Plasma Protein Binding

The degree to which a drug binds to plasma proteins affects its distribution and the concentration of free, pharmacologically active compound available to interact with its target. The plasma protein binding of promising HMA analogs was quantified as part of their preclinical profiling. researchgate.net

Caco-2 Cell Permeability

The Caco-2 cell permeability assay serves as a standard in vitro model for predicting the oral absorption of drugs. nih.govphysiology.org The apparent permeability coefficient (Papp) was determined for a selection of four promising matched-pair analogs of amiloride and HMA. researchgate.net These studies confirmed the integrity of the Caco-2 cell monolayers and the functionality of P-glycoprotein (P-gp) transporters, even in the presence of human plasma. researchgate.net

Table 1: Pharmacokinetic Parameters of Selected Amiloride Analogs

| Compound | Mouse Plasma Stability | Mouse Plasma Protein Binding | Caco-2 Permeability (Papp) | Reference |

|---|---|---|---|---|

| Amiloride | Data described in source | Data described in source | Data described in source | researchgate.net |

| HMA | Data described in source | Data described in source | Data described in source | researchgate.net |

| AA1-39 | Data described in source | Data described in source | Data described in source | researchgate.net |

| AA1-41 | Data described in source | Data described in source | Data described in source | researchgate.net |

This table is representative of the types of data generated in preclinical pharmacokinetic studies as described in the cited literature. Specific quantitative values are detailed within the source publication.

Pharmacodynamic Responses in Animal Models (e.g., Cardiovascular effects, Blood Pressure Modulation)

The pharmacodynamic effects of this compound analogs, particularly concerning the cardiovascular system, are a crucial aspect of their preclinical evaluation. These studies aim to understand the impact of these compounds on physiological parameters such as blood pressure and heart rate.

Cardiovascular Effects

Amiloride is clinically used as a potassium-sparing diuretic. acs.org A significant goal in the development of amiloride analogs for non-diuretic indications, such as oncology, is the elimination of these cardiovascular and renal effects. researchgate.net Research has successfully led to the creation of novel 6-(hetero)aryl-substituted amiloride and HMA analogs that are devoid of the diuretic and antikaliuretic properties of the parent compound. researchgate.net In contrast, some amiloride analogs have been investigated for their potential cardioprotective effects, which are mediated through the inhibition of the Na+/H+ exchanger (NHE) in the ischemic myocardium. acs.org The cardiovascular effects of amiloride have been extensively characterized in animal models, including spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats. nih.gov

Blood Pressure Modulation

The primary use of amiloride in cardiovascular medicine is for the treatment of hypertension. mdpi.com Consequently, when developing amiloride analogs for other therapeutic areas, it is often desirable to engineer out the effects on blood pressure. acs.org Preclinical studies in animal models have suggested that amiloride can influence blood pressure regulation and reduce baroreflex sensitivity. psu.edu However, a clinical study in healthy young adults did not observe these effects after a single oral dose. psu.edu The expression of amiloride-sensitive sodium channels in vascular endothelial and smooth muscle cells points to their role in the regulation of peripheral vascular resistance and, by extension, blood pressure. nih.gov The development of amiloride analogs with high selectivity for specific ion channels and transporters over others allows for the dissociation of the desired therapeutic action from unwanted effects on blood pressure. nih.gov

Analytical and Spectroscopic Characterization of N 5 Piperazine Amiloride Analogs

Chromatographic Methodologies

Chromatographic techniques are fundamental in the separation and quantification of N(5)-piperazine-amiloride and its derivatives from complex mixtures, such as biological matrices or reaction media.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amiloride (B1667095) and its analogs. researchgate.net Various detectors can be coupled with HPLC to achieve desired sensitivity and selectivity.

HPLC with UV Detection: This is a widely used method for the quantification of amiloride and its analogs. researchgate.netresearchgate.net Detection is typically performed at wavelengths where the compounds exhibit maximum absorbance, such as 210 nm, 284 nm, or 360 nm. researchgate.netresearchgate.netajpaonline.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as phosphate (B84403) buffer, with the pH adjusted to optimize separation. ajpaonline.com For instance, a C18 column is commonly employed for separation. researchgate.netresearchgate.net

HPLC with Fluorescence Detection (HPLC-FLD): This method offers higher sensitivity for fluorescent compounds. For amiloride, which is naturally fluorescent, excitation and emission wavelengths are set to maximize the signal, for example, at 366 nm for excitation and with a 418 nm emission cutoff. researchgate.net This technique can achieve very low limits of detection, making it suitable for pharmacokinetic studies. researchgate.net

HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): While less common for amiloride itself, HPLC-ELSD can be a valuable tool for detecting analogs that lack a strong UV chromophore or fluorescence. This detector is nearly universal as it measures the light scattered by the analyte particles after the mobile phase has been evaporated.

A study detailing the HPLC analysis of amiloride and its analogs used a reversed-phase C18 column with a gradient elution of acetonitrile in acetic acid. The retention times for amiloride, benzamil (B1198395), EIPA, and HMA were 13.4, 19.5, 21.8, and 23.5 minutes, respectively, with UV detection at 365 nm. researchgate.net Another method for the simultaneous determination of amiloride and hydrochlorothiazide (B1673439) utilized a Hypersil ODS C18 column with a mobile phase of phosphate buffer (pH 2.5) and acetonitrile (60:40 v/v), with UV detection at 210 nm. The retention times were 3.258 min for amiloride and 2.383 min for hydrochlorothiazide. ajpaonline.com

Table 1: HPLC Methods for Amiloride and Analog Analysis

| Compound(s) | Column | Mobile Phase | Detection | Retention Time(s) (min) |

|---|---|---|---|---|

| Amiloride, Benzamil, EIPA, HMA | Reversed-phase C18 (250 x 4 mm, 5 µm) | Non-linear gradient of acetonitrile in 0.15 M perchloric acid (pH 2.20) | UV at 365 nm | 13.4, 19.5, 21.8, 23.5 |

| Amiloride, Hydrochlorothiazide | Hypersil ODS C18 (250×4.6mm, 5µm) | Phosphate buffer (pH 2.5) : Acetonitrile (60:40 v/v) | UV at 210 nm | 3.258, 2.383 |

| Amiloride | Capcell Pak C18 UG120 (4.6 mm × 150 mm, 5 µm) | 12% acetonitrile containing 0.4% glacial acetic acid | UV at 360 nm | 3.06 |

This table presents a summary of various HPLC methods used for the analysis of amiloride and its analogs, as described in the text.

Gas Chromatography (GC) is another powerful separation technique, though it is often more suitable for volatile and thermally stable compounds. For many amiloride analogs, derivatization may be necessary to increase their volatility. researchgate.net

GC with Nitrogen-Phosphorus Detection (GC-NPD): This detector is highly sensitive and selective for nitrogen- and phosphorus-containing compounds, making it well-suited for the analysis of piperazine-containing molecules.

GC with Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer provides both chromatographic separation and mass-based identification, offering a high degree of certainty in compound identification. mdpi.com GC-MS is a standard technique for systematic toxicological analysis and can be used for screening a wide range of compounds, including piperazine (B1678402) derivatives. researchgate.netmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools for the analysis of pharmaceutical compounds, including this compound analogs. researchgate.netjapsonline.comnih.gov These techniques offer superior sensitivity and specificity compared to HPLC with conventional detectors, especially for analyzing complex biological samples. researchgate.netnih.gov

LC-MS/MS is particularly powerful for quantitative analysis, using techniques like Multiple Reaction Monitoring (MRM) to achieve very low limits of detection and quantification. nih.gov For instance, a validated LC-MS/MS method for the simultaneous determination of amiloride and hydrochlorothiazide in human plasma utilized a Hypersil Gold C18 column and a mobile phase of acetonitrile with ammonium (B1175870) formate (B1220265) buffer. nih.gov The method demonstrated excellent sensitivity with a lower limit of quantitation of 0.050 ng/mL for amiloride. researchgate.net The most stable product ions for amiloride in the mass spectrometer were found at m/z 116.0. nih.gov

Table 2: LC-MS/MS Method for Amiloride and Hydrochlorothiazide

| Parameter | Value |

|---|---|

| Column | Hypersil Gold C18 (50 mm×3.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile with 4.0 mM ammonium formate (pH 4.0) (80:20, v/v) |

| Ionization Mode | Positive/Negative Ion-Switching Electrospray Ionization |

| Lower Limit of Quantitation (Amiloride) | 0.050 ng/mL |

This table summarizes the key parameters of a validated LC-MS/MS method for the simultaneous quantification of amiloride and hydrochlorothiazide in human plasma.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and assessing the purity of compounds. researchgate.netnih.govpageplace.deresearchgate.net For amiloride and its analogs, TLC can be performed on silica (B1680970) gel plates, with the separated spots visualized under UV light. researchgate.netresearchgate.net The choice of mobile phase is critical for achieving good separation. A mixture of dioxane, acetonitrile, 1-propanol, and hexane (B92381) has been used for the separation of amiloride in combination with other drugs. researchgate.net The retention factor (Rf) value provides a qualitative measure of a compound's identity under specific TLC conditions. amazonaws.com More advanced techniques like TLC-Matrix-Assisted Laser Desorption/Ionization (TLC-MALDI) can provide mass information directly from the TLC plate, aiding in the identification of unknown spots. amazonaws.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for elucidating the precise chemical structure of newly synthesized this compound analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. nih.gov ¹H-NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the assembly of its structural framework. nih.govnih.gov

In the context of this compound analogs, ¹H-NMR spectra can confirm the presence of the piperazine ring, the pyrazine (B50134) core, and any substituents. nih.gov The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of structural information. mdpi.com For example, the protons of the piperazine ring typically appear as a set of signals in the aliphatic region of the spectrum. rsc.orgresearchgate.net The aromatic protons on the pyrazine ring and any aryl substituents will resonate in the downfield region. mdpi.com Temperature-dependent ¹H-NMR studies can also provide insights into the conformational dynamics of the piperazine ring, such as chair-to-chair interconversion. nih.gov For some piperazine derivatives, two distinct sets of signals may be observed at room temperature due to the restricted rotation around the amide bond, which coalesces at higher temperatures. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Amiloride |

| Benzamil |

| 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) |

| 5-(N,N-Hexamethylene)amiloride (HMA) |

| Hydrochlorothiazide |

| Triamterene |

| 1-(5-Isoquinolinesulfonyl)-2-Methylpiperazine |

| Lovastatin |

| Mevalonic Acid |

| Tetradecanoylphorbol Acetate |

| Cycloheximide |

| Captopril |

| Chlorothiazide |

| Salamide |

| Captopril Disulphide |

| N-Amidino-3,5-diamino-6-trifluoromethylthio-2-pyrazinecarboxamide |

| N-amidino-3,5-diamino-6-chloro-2-pyrazinecarboxamide |

| Methyl, 3,5-diamino-6-cyano-2-pyrazinoate |

| Methyl 3,5-diamino-6-iodo-2-pyrazinoate |

| N-amidino-3,5-diamino-6-phenylthio-2-pyrazinecarboxamide |

| N-Amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide |

| Methyl 3,5-diamino-6-phenylthiopyrazinoate |

| Phenamil (B1679778) |

| 5-(N,N-dimethyl) amiloride (DMA) |

| 5-(N-ethyl-N-isobutyl)-amiloride (EIPA) |

| 5-(N-methyl-N-isobutyl)-amiloride (MIA) |

| 1-(4-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine (LQFM05) |

| Diazepam |

| Mirodenafil |

| Sildenafil |

| Tadalafil |

| Udenafil |

| Vardenafil |

| SK3541 |

| Desmethylsildenafil |

| DA8164 |

| Desethylvardenafil |

| Topiramate |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.comredalyc.orgsemanticscholar.org The FTIR spectrum of a molecule provides a unique "fingerprint" based on its vibrational modes. redalyc.org For this compound analogs, FTIR analysis reveals characteristic absorption bands corresponding to the various functional groups present in their structure.

The analysis of amiloride, a parent compound, shows distinct bands. mdpi.com The N-H stretching vibrations are typically observed in the range of 3318 and 3177 cm⁻¹. mdpi.com Bands associated with the C=O double bond stretching appear around 1697 and 1678 cm⁻¹. mdpi.com The region between 1550–1350 cm⁻¹ is characteristic of C=C and C=N bonds of the aromatic ring, as well as N-H groups. mdpi.com A band at 1247 cm⁻¹ can be attributed to the N–(C₆H₆) stretching. mdpi.com

For the piperazine moiety, characteristic vibrations include C-H stretching (2750-3050 cm⁻¹), C-C stretching (1625-1430 cm⁻¹), and C-N stretching. researchgate.net The N-H stretching in piperazine typically occurs between 3500-3200 cm⁻¹. researchgate.net The CH₂ group vibrations in heteroaromatic structures like piperazine are found in the 3100-2800 cm⁻¹ range. researchgate.net

By comparing the FTIR spectra of this compound analogs with the spectra of amiloride and piperazine, the presence and modification of these key functional groups can be confirmed. This comparative analysis is essential for verifying the successful synthesis of these analogs and for quality control purposes. farmaciajournal.com

Table 1: Characteristic FTIR Absorption Bands for Amiloride and Piperazine Moieties

| Functional Group | Amiloride Moiety (cm⁻¹) | Piperazine Moiety (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3318, 3177 | 3500-3200 |

| C=O Stretch | 1697, 1678 | - |

| C=C, C=N Stretch | 1550-1350 | - |

| N–(C₆H₆) Stretch | 1247 | - |

| C-H Stretch | - | 2750-3050 |

| CH₂ Vibration | - | 3100-2800 |

| C-C Stretch | - | 1625-1430, 1120-1055 |

| C-N Stretch | - | 1199-1323 |

Note: The exact wavenumbers can vary depending on the specific analog and the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.gov For this compound analogs, MS is used to confirm the molecular weight and to study their fragmentation patterns, which aids in structural elucidation. nih.govlibretexts.org

The mass spectrum of amiloride shows a protonated molecule [M+H]⁺. In tandem mass spectrometry (MS/MS), amiloride undergoes characteristic fragmentation. For instance, a notable fragment is observed at m/z 116.0, which corresponds to the elimination of the guanidine (B92328) moiety, CO, and HCN. researchgate.net

Piperazine derivatives also exhibit distinct fragmentation patterns. researchgate.net The specific fragmentation depends on the substituents on the piperazine ring. researchgate.netresearchgate.net A common fragmentation pathway for amides involves the cleavage of the N-CO bond, leading to the formation of an acylium cation and the loss of the amine or lactam as a neutral molecule. nih.gov This is particularly prevalent in α,β-unsaturated amides due to the stability provided by extended conjugation. nih.gov

By analyzing the mass spectra of this compound analogs, researchers can identify the molecular ion peak, confirming the compound's mass, and study the fragment ions to piece together its structure. High-resolution mass spectrometry (HRMS) can further provide the exact mass and elemental composition, increasing the confidence in the compound's identification. nih.gov

Table 2: Key Mass Spectrometric Data for Amiloride and Piperazine Derivatives

| Compound/Fragment | m/z Value | Description |

|---|---|---|

| Amiloride [M+H]⁺ | 230.0558 | Protonated molecular ion |

| Amiloride Fragment | 116.0 | Elimination of guanidine moiety, CO, and HCN |

| Piperazine Derivatives | Varies | Dependent on substituents |

| Amide Fragmentation | Varies | Typically involves N-CO bond cleavage |

Note: The m/z values are for the most abundant isotopes and can vary based on the specific mass spectrometer and ionization method used.

Chemical Derivatization Strategies for Enhanced Detection and Analysis

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as enhancing its detectability, improving chromatographic separation, or increasing its volatility for gas chromatography. nih.govacademicjournals.org For this compound analogs, which contain amine groups, various derivatization strategies can be employed. researchgate.net

Pre-column Derivatization for Trace Analysis (e.g., with Dansyl Chloride, NBD-Cl)

Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is introduced into the analytical instrument. academicjournals.org This is particularly useful for trace analysis where the concentration of the analyte is very low. researchgate.netjocpr.com

Dansyl Chloride (DNS-Cl) is a widely used reagent for derivatizing primary and secondary amines. nih.govresearchgate.net The reaction of dansyl chloride with the piperazine moiety of this compound analogs introduces a highly fluorescent dansyl group. nih.govrsc.org This allows for highly sensitive detection using a fluorescence detector in high-performance liquid chromatography (HPLC). researchgate.netmdpi.com The derivatization is typically carried out in an aqueous-organic mixture at a pH of 9.5-10 and may require elevated temperatures. researchgate.net

4-Chloro-7-nitrobenzofuran (NBD-Cl) is another effective derivatizing agent for primary and secondary amines. researchgate.netjocpr.com It reacts with the amine groups to form a stable, UV-active derivative. researchgate.netjocpr.comjocpr.com This allows for the detection of trace amounts of the analyte using a standard HPLC-UV system. researchgate.netjocpr.com NBD-Cl has been successfully used for the determination of piperazine in pharmaceutical preparations. researchgate.net The resulting derivatives often have absorption peaks at wavelengths greater than 350 nm, where there is less interference from other compounds. semanticscholar.org

Table 3: Common Pre-column Derivatization Reagents for Amine Analysis

| Reagent | Target Functional Group | Detection Method | Key Advantages |

|---|---|---|---|